molecular formula C3H5N3O B2993742 (1,2,4-Oxadiazol-3-yl)methanamine CAS No. 370103-73-4; 766500-04-3

(1,2,4-Oxadiazol-3-yl)methanamine

Cat. No.: B2993742
CAS No.: 370103-73-4; 766500-04-3
M. Wt: 99.093
InChI Key: UXYVSDKZZNSXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,4-Oxadiazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methanamine group at the 3-position. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and role in bioactive molecules . This compound serves as a critical intermediate in synthesizing anti-inflammatory agents (antiphlogiston) and has been prepared via a two-step synthesis from BOC-aminoacetonitrile with a high total yield of 89.93% . Its structural simplicity and functional group versatility make it a valuable building block for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-oxadiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYVSDKZZNSXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
This compound None (parent compound) C₃H₅N₃O 99.09 Intermediate for antiphlogiston; high synthetic yield (89.93%)
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine 3-Methylphenyl C₁₀H₁₁N₃O 189.22 Demonstrated in ChemSpider database; no explicit bioactivity reported
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine Furan-2-yl C₇H₇N₃O₂ 165.15 CAS 946745-19-3; purity ≥95%; discontinued commercial availability
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine 2-Methylphenyl C₁₀H₁₁N₃O 189.22 Listed in PubChemLite; structural analog with positional isomerism
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3-Bromophenyl C₉H₉BrClN₃O 298.55 Potential halogenated derivative for targeted drug design
[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine 4-Methylphenyl C₁₁H₁₃N₃O 203.24 Synonym: α-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole-5-methanamine
[5-[1-(2-Pyridyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine 1-(2-Pyridyl)indazol-3-yl C₁₆H₁₃N₇O 327.33 Sodium channel ligand; evaluated for voltage-gated sodium (Nav) channel modulation

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